

Application Note: Structural Elucidation of Quinoline-6-carboxamide using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: Quinoline-6-carboxamide

Cat. No.: B1312354

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Abstract

This document provides a detailed protocol for the characterization of **Quinoline-6-carboxamide**, a key heterocyclic scaffold in medicinal chemistry, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present standardized methods for sample preparation, data acquisition, and interpretation. While specific experimental spectral data for the unsubstituted **Quinoline-6-carboxamide** is not widely published, this note provides expected ^1H and ^{13}C NMR chemical shift ranges and potential mass fragmentation patterns based on the known behavior of quinoline derivatives. These protocols and data serve as a valuable resource for researchers engaged in the synthesis, quality control, and structural analysis of quinoline-based compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.^{[1][2][3][4]} The carboxamide functional group is a common feature in many pharmacologically active molecules, enhancing binding interactions with biological targets. Accurate structural characterization of novel quinoline-carboxamide derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the

integrity of synthesized compounds.[5][6] This application note outlines the analytical workflows for the comprehensive characterization of **Quinoline-6-carboxamide** using ^1H NMR, ^{13}C NMR, and MS techniques.

Physicochemical Properties of Quinoline-6-carboxamide

Property	Value	Source
Molecular Formula	$\text{C}_{10}\text{H}_8\text{N}_2\text{O}$	PubChem
Molecular Weight	172.18 g/mol	PubChem
Exact Mass	172.063662883 Da	[7]
Monoisotopic Mass	172.063662883 Da	[7]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The following sections detail the expected spectral data and a general protocol for the NMR analysis of **Quinoline-6-carboxamide**.

Expected ^1H and ^{13}C NMR Spectral Data

Based on the analysis of related quinoline derivatives, the following are the anticipated chemical shift ranges for **Quinoline-6-carboxamide** in a suitable deuterated solvent like DMSO-d_6 .

^1H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the amide protons.

Proton	Expected Chemical Shift (ppm)	Multiplicity
H2	8.9 - 9.1	dd
H3	7.5 - 7.7	dd
H4	8.7 - 8.9	d
H5	8.2 - 8.4	d
H7	8.0 - 8.2	dd
H8	7.8 - 8.0	d
-NH ₂	7.5 - 8.5 (broad)	s

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

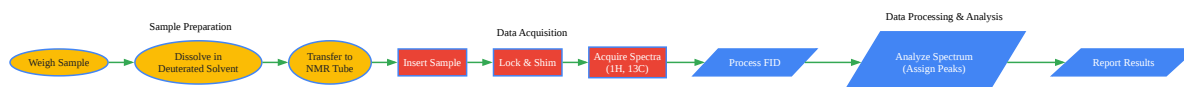
Carbon	Expected Chemical Shift (ppm)
C2	150 - 152
C3	121 - 123
C4	136 - 138
C4a	128 - 130
C5	129 - 131
C6	130 - 132
C7	127 - 129
C8	128 - 130
C8a	148 - 150
C=O	167 - 169

Experimental Protocol for NMR Analysis

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Quinoline-6-carboxamide** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts and coupling constants.



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Experimental workflow for NMR analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For **Quinoline-6-carboxamide**, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.

Ion Adduct	Calculated m/z
$[\text{M}+\text{H}]^+$	173.07094
$[\text{M}+\text{Na}]^+$	195.05288
$[\text{M}+\text{K}]^+$	211.02682
$[\text{M}+\text{NH}_4]^+$	190.09748

Data sourced from PubChem predicted values.[8]

Fragmentation Pattern:

Electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule $[M+H]^+$ is expected to yield characteristic fragments. The quinoline ring is relatively stable, but fragmentation can occur at the carboxamide group.

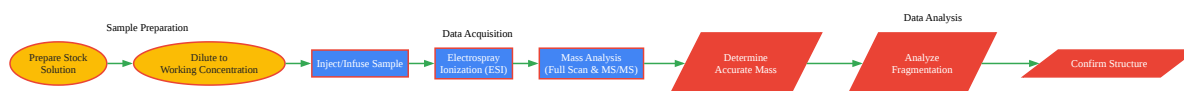
- Loss of NH_3 : A neutral loss of ammonia (17 Da) from the protonated molecule to give a fragment at m/z 156.
- Loss of CO: A neutral loss of carbon monoxide (28 Da) to yield a fragment at m/z 145.
- Formation of the quinoline cation: Fragmentation may lead to the formation of the quinoline radical cation at m/z 129.

Experimental Protocol for Mass Spectrometry Analysis

The following is a general protocol for the analysis of **Quinoline-6-carboxamide** using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Sample Preparation:
 - Prepare a stock solution of **Quinoline-6-carboxamide** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 $\mu\text{g/mL}$.
- Instrument Setup and Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$ or use a liquid chromatography (LC) system for sample introduction.
 - Acquire data in positive ion mode.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the $[M+H]^+$ ion.

- Perform a full scan MS analysis over a suitable mass range (e.g., m/z 50-500).
- For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the $[M+H]^+$ ion (m/z 173.07) as the precursor ion and applying collision energy to induce fragmentation.
- Data Analysis:
 - Determine the accurate mass of the molecular ion and calculate the elemental composition.
 - Analyze the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway.

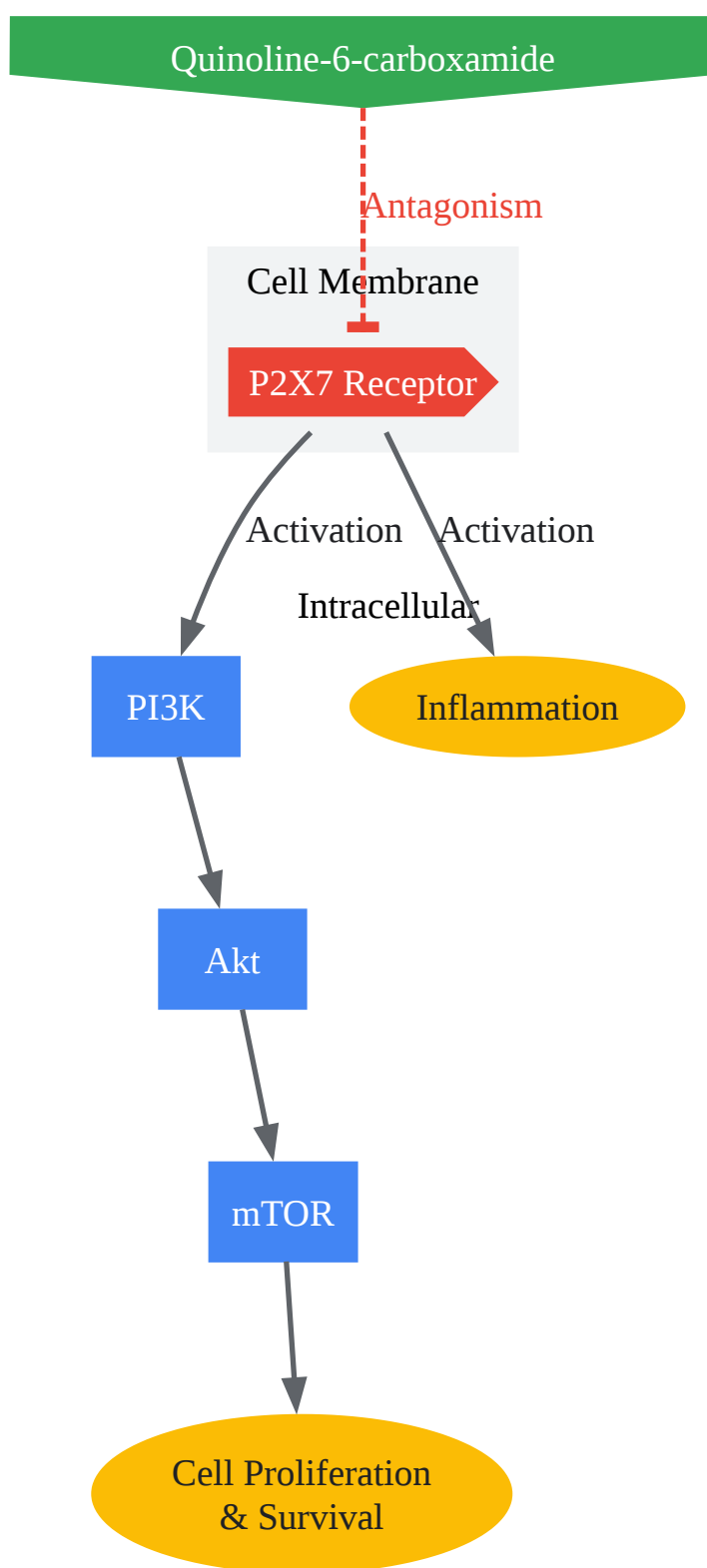


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Experimental workflow for MS analysis.

III. Biological Context: Potential Signaling Pathway Involvement

Quinoline derivatives have been identified as antagonists of the P2X7 receptor (P2X7R), a key player in inflammation and cancer signaling.[5] Antagonism of P2X7R can modulate downstream signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4] The structural characterization of **Quinoline-6-carboxamide** is the first step in exploring its potential as a modulator of such pathways.



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Potential signaling pathway modulation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust framework for the structural confirmation and purity assessment of **Quinoline-6-carboxamide**. The detailed protocols and expected spectral data presented in this application note offer a comprehensive guide for researchers in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules.

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